molecular formula C22H25F3N6 B5101962 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine

4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B5101962
M. Wt: 430.5 g/mol
InChI Key: MAHOBUMJIZLHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various phenyl and alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2,5-dimethylaniline, followed by the introduction of diethylamine and 3-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-(2,4-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine
  • 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine

Uniqueness

The uniqueness of 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine lies in its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This unique structure can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N6/c1-5-31(6-2)21-29-19(26-17-9-7-8-16(13-17)22(23,24)25)28-20(30-21)27-18-12-14(3)10-11-15(18)4/h7-13H,5-6H2,1-4H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHOBUMJIZLHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.